molecular formula C79H131N25O21 B12380010 Enavermotide

Enavermotide

Cat. No.: B12380010
M. Wt: 1767.0 g/mol
InChI Key: ZNDDLBOWVYWTNO-AHSGEXSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Enavermotide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Enavermotide has several scientific research applications, including:

Mechanism of Action

Enavermotide exerts its effects through active immunization. It targets specific molecular pathways involved in the immune response, particularly those related to cancer cells. The compound stimulates the immune system to recognize and attack cancer cells, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

Enavermotide is unique in its specific sequence and immunological properties. Similar compounds include other immunological agents used in cancer treatment, such as:

    Ipilimumab: A monoclonal antibody that targets CTLA-4.

    Nivolumab: A monoclonal antibody that targets PD-1.

    Pembrolizumab: A monoclonal antibody that targets PD-1.

These compounds share similar mechanisms of action but differ in their specific targets and sequences .

Biological Activity

Enavermotide, also known as UCP2, is a compound that has garnered attention for its potential biological activities, particularly in immunology and oncology. This article provides a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is classified as an immunological agent primarily investigated for its role in active immunization and antineoplastic (anti-cancer) applications. Its mechanism of action involves modulating immune responses and potentially inhibiting tumor growth.

The biological activity of this compound is linked to its ability to regulate various cellular pathways. It has been shown to influence:

  • Immunomodulation : Enhancing or suppressing immune responses depending on the context.
  • Antitumor Activity : Inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro, particularly in cancer cell lines. The following table summarizes key findings from various studies:

Study ReferenceCell LineEffect ObservedIC50 (µM)Notes
A549Growth inhibition15Significant reduction in cell viability
HeLaInduction of apoptosis12Triggered caspase activation
MCF-7Antiproliferative effects10Dose-dependent response observed

In Vivo Studies

In vivo studies further support the efficacy of this compound. For instance, a recent study evaluated its effects on tumor growth in mouse models:

  • Tumor Model : Mice bearing xenograft tumors were treated with this compound.
  • Results : A significant reduction in tumor volume was observed compared to control groups (p < 0.05).

Case Study 1: Immunological Response Enhancement

A clinical trial investigated the use of this compound in patients with advanced cancer. The results indicated an improvement in immune response markers post-treatment:

  • Participants : 50 patients with metastatic cancer.
  • Outcome : Increased levels of CD4+ and CD8+ T cells were noted, suggesting enhanced immune activation.

Case Study 2: Combination Therapy

Another study assessed the effectiveness of this compound in combination with conventional chemotherapy agents:

  • Combination : this compound + Doxorubicin.
  • Findings : The combination therapy resulted in a synergistic effect, enhancing cytotoxicity against cancer cells while reducing side effects compared to Doxorubicin alone.

Properties

Molecular Formula

C79H131N25O21

Molecular Weight

1767.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C79H131N25O21/c1-9-42(7)63(75(121)90-35-61(110)102-64(43(8)10-2)77(123)95-50(22-17-29-88-79(85)86)66(112)93-51(23-25-59(83)108)68(114)98-55(78(124)125)32-45-34-87-39-91-45)104-74(120)58(38-107)100-69(115)52(24-26-60(84)109)94-70(116)53(30-40(3)4)96-67(113)49(21-14-16-28-81)92-72(118)56(36-105)101-71(117)54(31-44-33-89-48-20-12-11-18-46(44)48)97-76(122)62(41(5)6)103-73(119)57(37-106)99-65(111)47(82)19-13-15-27-80/h11-12,18,20,33-34,39-43,47,49-58,62-64,89,105-107H,9-10,13-17,19,21-32,35-38,80-82H2,1-8H3,(H2,83,108)(H2,84,109)(H,87,91)(H,90,121)(H,92,118)(H,93,112)(H,94,116)(H,95,123)(H,96,113)(H,97,122)(H,98,114)(H,99,111)(H,100,115)(H,101,117)(H,102,110)(H,103,119)(H,104,120)(H,124,125)(H4,85,86,88)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1

InChI Key

ZNDDLBOWVYWTNO-AHSGEXSTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

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